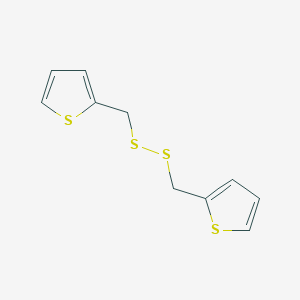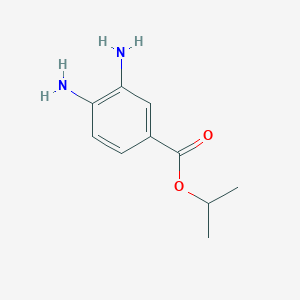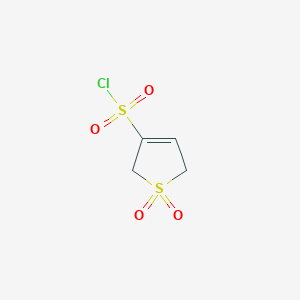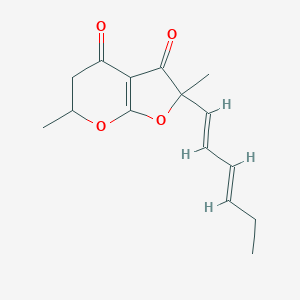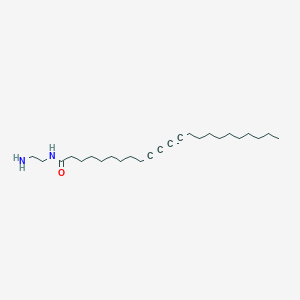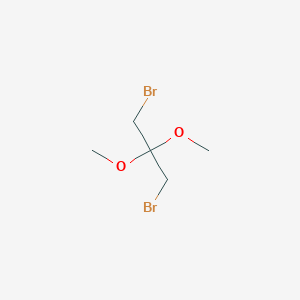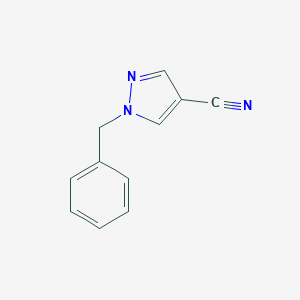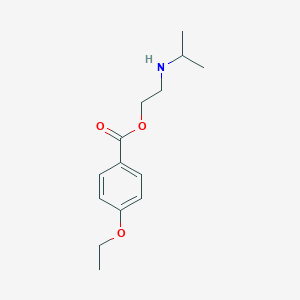
N(4)-Tadmd
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N(4)-Tadmd is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is a derivative of Tadmd, which is a well-known drug used for the treatment of several diseases. N(4)-Tadmd is a modified version of Tadmd that has been designed to enhance its therapeutic properties and reduce its side effects.
Mecanismo De Acción
The mechanism of action of N(4)-Tadmd is not yet fully understood. However, it is believed to act by inhibiting specific enzymes and signaling pathways that are involved in various cellular processes. N(4)-Tadmd has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE5). It also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in inflammation and cancer.
Efectos Bioquímicos Y Fisiológicos
N(4)-Tadmd has several biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth, and enhance immune function. It also has vasodilatory effects, which can improve blood flow and reduce blood pressure. Additionally, N(4)-Tadmd has been shown to improve cognitive function and memory in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N(4)-Tadmd for lab experiments is its versatility. It can be used in a wide range of research applications, including cancer research, inflammation research, and viral research. Additionally, N(4)-Tadmd has low toxicity and is well-tolerated in animal studies. However, one of the limitations of N(4)-Tadmd is its complex synthesis method, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for research on N(4)-Tadmd. Some of the potential areas of research include:
1. Development of N(4)-Tadmd as a potential drug candidate for the treatment of cancer, inflammation, and viral infections.
2. Investigation of the mechanism of action of N(4)-Tadmd and its effects on various cellular processes.
3. Development of new synthetic methods for the production of N(4)-Tadmd, which can make it more accessible for research and potential clinical use.
4. Investigation of the pharmacokinetics and pharmacodynamics of N(4)-Tadmd in animal and human studies.
Conclusion
N(4)-Tadmd is a promising compound with several potential applications in scientific research. Its anti-inflammatory, anti-cancer, and anti-viral properties make it a potential drug candidate for the treatment of various diseases. Its versatility and low toxicity make it an attractive tool for studying the mechanisms of various diseases. However, further research is needed to fully understand its mechanism of action and potential clinical applications.
Métodos De Síntesis
The synthesis of N(4)-Tadmd is a complex process that involves several steps. The first step is the synthesis of the precursor molecule, which is then modified to produce N(4)-Tadmd. The precursor molecule is synthesized by reacting Tadmd with a specific reagent under controlled conditions. The resulting product is then purified and subjected to further modifications to produce N(4)-Tadmd. The final product is obtained after several purification steps and is characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
N(4)-Tadmd has several potential applications in scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It can also be used as a tool for studying the mechanisms of various diseases. Some of the specific research applications of N(4)-Tadmd include:
1. Cancer research: N(4)-Tadmd has been shown to inhibit the growth of several types of cancer cells. It can be used as a potential drug candidate for the treatment of cancer.
2. Inflammation research: N(4)-Tadmd has anti-inflammatory properties and can be used to study the mechanisms of inflammation.
3. Viral research: N(4)-Tadmd has been shown to have anti-viral properties and can be used to study the mechanisms of viral infections.
Propiedades
Número CAS |
117032-52-7 |
|---|---|
Nombre del producto |
N(4)-Tadmd |
Fórmula molecular |
C48H64F3N6O10P |
Peso molecular |
973 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-5-[5-methyl-2-oxo-4-[2-[6-[(2,2,2-trifluoroacetyl)amino]hexylideneamino]ethylamino]pyrimidin-1-yl]oxolan-3-yl]oxy-N-tert-butyl-N-propan-2-ylphosphonamidic acid |
InChI |
InChI=1S/C48H64F3N6O10P/c1-32(2)57(46(4,5)6)68(61,62)67-41-39(31-65-47(34-16-12-11-13-17-34,35-18-22-37(63-7)23-19-35)36-20-24-38(64-8)25-21-36)66-43(40(41)58)56-30-33(3)42(55-45(56)60)53-29-28-52-26-14-9-10-15-27-54-44(59)48(49,50)51/h11-13,16-26,30,32,39-41,43,58H,9-10,14-15,27-29,31H2,1-8H3,(H,54,59)(H,61,62)(H,53,55,60)/t39-,40-,41-,43-/m1/s1 |
Clave InChI |
OCLJXEFIQQRKNC-MMQDZLRKSA-N |
SMILES isomérico |
CC1=CN(C(=O)N=C1NCCN=CCCCCCNC(=O)C(F)(F)F)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(=O)(N(C(C)C)C(C)(C)C)O)O |
SMILES |
CC1=CN(C(=O)N=C1NCCN=CCCCCCNC(=O)C(F)(F)F)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(=O)(N(C(C)C)C(C)(C)C)O)O |
SMILES canónico |
CC1=CN(C(=O)N=C1NCCN=CCCCCCNC(=O)C(F)(F)F)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(=O)(N(C(C)C)C(C)(C)C)O)O |
Sinónimos |
N(4)-(N-(6-trifluoroacetylamidocaproyl)-2-aminoethyl)-5'-O-dimethoxytrityl-2'-deoxy-5-methylcytidine-3'-N,N-diisopropylmethylphosphoramidite N(4)-(N-(6-trifluoroacetylamidocaproyl)-2-aminoethyl)-5'-O-dimethoxytrityl-5-methyl-2'-deoxycytidine-3'-N,N-diisopropylmethylphosphoramidite N(4)-TADMD |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



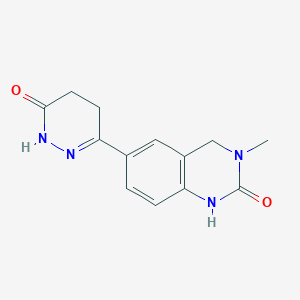
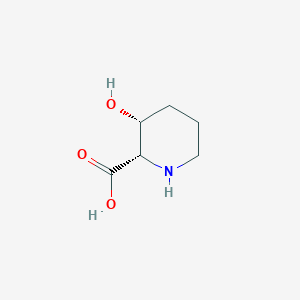
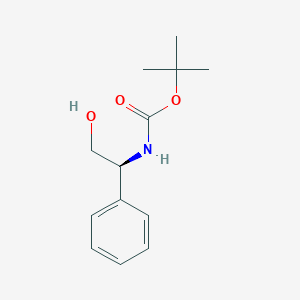
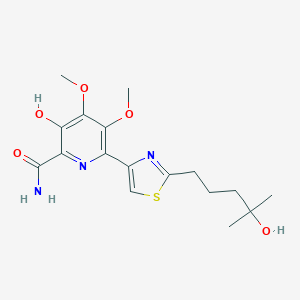
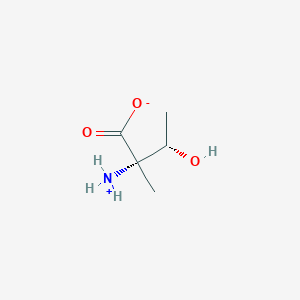
![N-[2-(Chloroacetyl)-4-fluorophenyl]-N-methylformamide](/img/structure/B40190.png)
